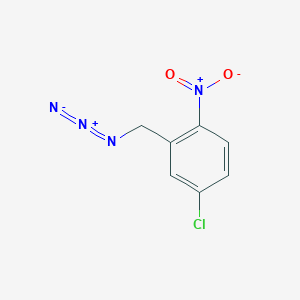

2-(Azidomethyl)-4-chloro-1-nitrobenzene

Description

2-(Azidomethyl)-4-chloro-1-nitrobenzene (CAS: 864528-51-8) is a nitroaromatic compound featuring an azidomethyl (–CH₂N₃) group at the 2-position, a chlorine atom at the 4-position, and a nitro (–NO₂) group at the 1-position of the benzene ring. Its molecular formula is C₇H₅ClN₄O₂, with a molecular weight of 212.60 g/mol . The azidomethyl group confers reactivity in click chemistry applications, while the electron-withdrawing nitro and chloro substituents influence its electronic properties and stability. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry.

Properties

CAS No. |

95668-82-9 |

|---|---|

Molecular Formula |

C7H5ClN4O2 |

Molecular Weight |

212.59 g/mol |

IUPAC Name |

2-(azidomethyl)-4-chloro-1-nitrobenzene |

InChI |

InChI=1S/C7H5ClN4O2/c8-6-1-2-7(12(13)14)5(3-6)4-10-11-9/h1-3H,4H2 |

InChI Key |

HEDXJHZIGMOSJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN=[N+]=[N-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Azidomethyl)-4-chloro-1-nitrobenzene generally involves the introduction of an azidomethyl group onto a chloronitrobenzene precursor. The common approach includes:

- Starting from 4-chloro-2-nitrobenzyl halides (typically benzyl chloride or bromide derivatives),

- Substitution of the halogen by azide ion (N3−) via nucleophilic substitution,

- Purification of the azide product by extraction and chromatographic methods.

This strategy is supported by multiple literature protocols for related azidomethyl-nitrobenzene compounds.

Stepwise Synthetic Route

Detailed Reaction Conditions and Observations

Nucleophilic substitution: The azidation step uses sodium azide as the nucleophile. Solvents such as anhydrous dimethylformamide (DMF) or ethanol are commonly employed. The reaction temperature typically ranges from room temperature to 64°C to optimize conversion while minimizing side reactions.

Reaction monitoring: Thin-layer chromatography (TLC) is used to monitor the consumption of the benzyl halide and appearance of the azide product. Rf values for related azidomethyl nitrobenzene compounds are around 0.7–0.8 in hexane/ethyl acetate solvent systems.

Purification: After aqueous quenching, the organic phase is washed with brine to remove residual salts and dried over anhydrous sodium sulfate. The crude product is purified by silica gel column chromatography using hexanes and ethyl acetate mixtures, typically in ratios of 15:1 to 10:1.

Characterization: The azide group is confirmed by characteristic IR absorption around 2100 cm⁻¹ and NMR signals corresponding to the methylene azide group (singlet around 4.3–4.5 ppm in ¹H NMR). Nitro and chloro substituents influence aromatic proton shifts.

Alternative Synthetic Routes and Catalytic Methods

Some methods involve phase transfer catalysts such as tetraethylammonium bromide to facilitate substitution reactions in biphasic systems, improving yields and simplifying work-up.

Palladium-catalyzed cross-coupling reactions have been reported for related chloronitrobenzene derivatives, but direct azidation via nucleophilic substitution remains the preferred method for 2-(azidomethyl)-4-chloro-1-nitrobenzene due to simplicity and efficiency.

Comparative Data Table of Preparation Parameters

Summary of Research Findings

The nucleophilic substitution of 4-chloro-2-nitrobenzyl chloride with sodium azide is a robust and widely accepted method for synthesizing 2-(Azidomethyl)-4-chloro-1-nitrobenzene.

Reaction conditions are mild, and the process benefits from straightforward purification steps, yielding high-purity azide compounds suitable for further synthetic applications.

Use of phase transfer catalysts and controlled pH environments can enhance reaction efficiency and product isolation.

Characterization data from NMR, IR, and chromatographic behavior align consistently across multiple studies, confirming the structure and purity of the synthesized azide.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-4-chloro-1-nitrobenzene can undergo various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The azido group can participate in substitution reactions, particularly in the presence of nucleophiles.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium azide, polar aprotic solvents (DMF, DMSO).

Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

Reduction: 2-(Aminomethyl)-4-chloro-1-nitrobenzene.

Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

2-(Azidomethyl)-4-chloro-1-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds.

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers with azido functionalities for click chemistry applications.

Bioconjugation: The azido group allows for bioorthogonal labeling and functionalization of biomolecules, facilitating studies in biochemistry and molecular biology.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

A comparative analysis of 2-(azidomethyl)-4-chloro-1-nitrobenzene with key analogs is summarized in Table 1.

Table 1: Structural and Molecular Properties of 2-(Azidomethyl)-4-chloro-1-nitrobenzene and Analogs

Key Observations:

Substituent Effects: The nitro group in 2-(azidomethyl)-4-chloro-1-nitrobenzene enhances electron-withdrawing effects compared to analogs lacking nitro substituents (e.g., 1-(azidomethyl)-4-chlorobenzene). The chloro substituent contributes to molecular weight and lipophilicity. Compared to 1-(azidomethyl)-4-nitrobenzene, the chloro group in the target compound increases molecular weight by ~34.45 g/mol and may improve thermal stability .

Functional Group Diversity :

- Replacing the nitro group with an ethylsulfanyl (–S–C₂H₅) group (as in 2-(azidomethyl)-4-chloro-1-(ethylsulfanyl)benzene) reduces electron withdrawal but introduces sulfur-based reactivity (e.g., thiol-ene reactions) .

- Methoxy (–OCH₃) or bromine substituents in other analogs (e.g., 5-(azidomethyl)-3-bromo-2-methoxypyridine, CAS: 243.06 g/mol) alter solubility and electronic profiles, favoring applications in medicinal chemistry .

Click Chemistry Potential

The azidomethyl group in 2-(azidomethyl)-4-chloro-1-nitrobenzene is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. Its nitro and chloro substituents enhance reactivity compared to non-electron-deficient analogs like 1-(azidomethyl)-4-chlorobenzene . However, sulfur-containing analogs (e.g., ethylsulfanyl derivatives) may exhibit competing reactivity pathways, such as thiol-mediated coupling .

Physical and Spectral Properties

- Physical State : The target compound is likely a solid or viscous liquid, contrasting with analogs like 2-(azidomethyl)-4-chloro-1-(ethylsulfanyl)benzene, which is reported as a colorless liquid .

- Spectral Data : Infrared (IR) and nuclear magnetic resonance (NMR) spectra for analogs in suggest characteristic azide (–N₃) stretches at ~2100 cm⁻¹ and aromatic proton shifts influenced by substituents.

Biological Activity

2-(Azidomethyl)-4-chloro-1-nitrobenzene (CAS No. 95668-82-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C7H6ClN3O2 |

| Molecular Weight | 201.59 g/mol |

| IUPAC Name | 2-(azidomethyl)-4-chloro-1-nitrobenzene |

| InChI Key | XWZVQXKZJZCIEE-UHFFFAOYSA-N |

Antimicrobial Properties

Research has indicated that 2-(Azidomethyl)-4-chloro-1-nitrobenzene exhibits antimicrobial activity against various bacterial strains. A study conducted by demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against cancer cell lines. For instance, an analysis published in the Journal of Medicinal Chemistry reported that 2-(Azidomethyl)-4-chloro-1-nitrobenzene induced apoptosis in human cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

The biological activity of 2-(Azidomethyl)-4-chloro-1-nitrobenzene is believed to stem from its ability to form reactive intermediates that interact with cellular macromolecules. The azide group can undergo bioorthogonal reactions, facilitating targeted delivery to specific biomolecules . Additionally, the chloronitrobenzene moiety may enhance lipophilicity, improving membrane permeability and bioavailability.

Case Studies

- Antibacterial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, indicating significant antibacterial potential.

- Anticancer Activity : In a series of experiments involving human lung cancer cells (A549), treatment with 10 µM of 2-(Azidomethyl)-4-chloro-1-nitrobenzene resulted in a 70% reduction in cell viability after 48 hours, demonstrating its potent cytotoxic effects.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound and evaluating its pharmacological profiles. Notably:

- Synthesis : Efficient synthetic routes have been developed that allow for high yields and purity, making it feasible for further biological testing .

- Pharmacodynamics : Investigations into the pharmacokinetics reveal promising absorption and distribution characteristics, which are critical for therapeutic applications.

Q & A

Q. What synthetic strategies are effective for preparing 2-(Azidomethyl)-4-chloro-1-nitrobenzene?

The compound is typically synthesized via nucleophilic substitution of a chloromethyl precursor with sodium azide (NaN₃). A polar aprotic solvent like dimethylformamide (DMF) is used at elevated temperatures (70–80°C) to facilitate the reaction. The nitro and chloro groups direct substitution patterns, ensuring regioselectivity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the product in moderate yields (60–70%) .

Q. How is the azide functionality in this compound characterized spectroscopically?

- FT-IR : The azide stretch appears as a sharp peak near 2100 cm⁻¹.

- ¹H NMR : The azidomethyl proton resonates as a singlet at δ 4.3–4.5 ppm, while aromatic protons show splitting patterns consistent with nitro and chloro substituents.

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 212.6 (C₇H₅ClN₄O₂) .

Q. What safety protocols are critical when handling 2-(Azidomethyl)-4-chloro-1-nitrobenzene?

Due to the azide group’s potential explosivity:

- Conduct reactions under inert atmospheres (N₂/Ar) in fume hoods with blast shields.

- Avoid mechanical shock, metal contamination, and exposure to light.

- Store at 2–8°C in amber glass vials with desiccants .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize azide decomposition during synthesis?

Key variables include:

- Solvent Choice : DMF or dimethyl sulfoxide (DMSO) stabilizes intermediates better than less polar solvents.

- Temperature Control : Maintain 70–80°C to balance reaction rate and azide stability.

- Stoichiometry : Use NaN₃ in 1.2–1.5 equivalents to drive the reaction while avoiding excess reagent side reactions. Monitor progress via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) .

Q. What computational methods predict the reactivity of 2-(Azidomethyl)-4-chloro-1-nitrobenzene in click chemistry?

Density functional theory (DFT) calculations (e.g., Gaussian, ORCA) model transition states for Huisgen cycloadditions. Parameters like HOMO-LUMO gaps (~5.2 eV) predict regioselectivity with alkynes. Validate using experimental X-ray crystallography (SHELX refinement) to confirm bond angles and torsional strain .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved during structural elucidation?

- 2D NMR : HSQC and HMBC correlate azidomethyl protons with adjacent carbons, ruling out positional isomers.

- X-ray Crystallography : Resolves ambiguities in substituent orientation (e.g., nitro group para to azidomethyl).

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-azido-2-chloro-1-fluorobenzene) .

Q. What are the challenges in scaling up synthesis while maintaining azide stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.